molecular formula C11H20N6O4 B12674914 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) CAS No. 93893-55-1

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Cat. No.: B12674914
CAS No.: 93893-55-1
M. Wt: 300.31 g/mol
InChI Key: WMURWOOSOYACHB-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a chemical compound with the molecular formula C12H22N6O4. It is known for its unique structure, which includes an imidazolidine ring substituted with ethyl and propionohydrazide groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Generally, the preparation involves the reaction of appropriate starting materials under controlled conditions, often requiring specialized organic synthesis techniques and equipment .

Chemical Reactions Analysis

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Scientific Research Applications

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with other similar compounds, such as:

Properties

CAS No.

93893-55-1

Molecular Formula

C11H20N6O4

Molecular Weight

300.31 g/mol

IUPAC Name

3-[5-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide

InChI

InChI=1S/C11H20N6O4/c1-2-7-10(20)17(6-4-9(19)15-13)11(21)16(7)5-3-8(18)14-12/h7H,2-6,12-13H2,1H3,(H,14,18)(H,15,19)

InChI Key

WMURWOOSOYACHB-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN

Origin of Product

United States

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